2-(Butylamino)-2-oxoethyl 4-methylbenzoate
Description
Contextualization within Relevant Chemical Classes
The structure of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate incorporates three key functional groups that define its chemical character: an ester, an amide, and an aromatic ring.
Ester: The ester group, specifically a benzoate (B1203000) ester, is formed from 4-methylbenzoic acid. Esters are known for their role in a variety of chemical reactions, including hydrolysis and transesterification. They are also significant contributors to the fragrance and flavor of many natural and synthetic compounds.
Amide: The presence of a secondary amide, derived from butylamine, is another defining feature. Amides are notably stable due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom. This stability influences their reactivity, often requiring more forcing conditions for hydrolysis compared to esters.
Aromatic Ring: The 4-methylbenzoate portion of the molecule contains a benzene (B151609) ring, classifying it as an aromatic compound. This ring system is a site of potential electrophilic aromatic substitution reactions, and its electronic properties can influence the reactivity of the attached ester group.
The interplay of these functional groups suggests a molecule with a rich and complex chemical behavior, warranting further investigation.
Overview of Existing Research and Gaps in Understanding for this compound
A comprehensive review of the scientific literature reveals a significant gap in the understanding of this compound. There is a notable absence of published research specifically detailing its synthesis, characterization, or reactivity. While studies on related compounds, such as other benzoate esters and N-substituted amides, are plentiful, this particular combination of functional groups in a single molecule remains largely unexplored. This lack of specific data presents both a challenge and an opportunity for new chemical research. The CAS number 1260908-80-2 is associated with the isomeric compound 2-(sec-Butylamino)-2-oxoethyl 4-methylbenzoate, but information on the n-butyl isomer is even more scarce. chemicalbook.com
Significance and Research Potential of this compound in Academic Chemistry
The research potential of this compound lies in its capacity to serve as a building block in organic synthesis and materials science. The presence of both an ester and an amide linkage opens avenues for polymerization studies, potentially leading to the development of new polymers with unique properties. Furthermore, the distinct reactivity of the ester and amide groups could be exploited in orthogonal synthetic strategies, where one group is selectively reacted while the other remains intact.
Investigations into its biological activity could also be a fruitful area of research. Many compounds containing ester and amide functionalities exhibit a range of biological effects, and the specific substitution pattern of this compound may confer interesting properties. The exploration of its synthesis would also be of academic interest, potentially involving multi-step reaction sequences that could be optimized for efficiency and yield.
Structure
3D Structure
Properties
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-4-9-15-13(16)10-18-14(17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMFQVGYCHQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for 2 Butylamino 2 Oxoethyl 4 Methylbenzoate
Conventional Synthetic Routes to 2-(Butylamino)-2-oxoethyl 4-methylbenzoate
Conventional synthetic strategies for this compound are predicated on well-established organic reactions, namely esterification and amidation. These routes can be designed as either linear, multi-step sequences or convergent syntheses.
Esterification Reactions in the Synthesis of this compound
One of the most direct conceptual approaches to the synthesis of this compound is through the formation of the ester linkage. This typically involves the reaction of a 4-methylbenzoic acid derivative with a pre-formed 2-hydroxy-N-butylacetamide. A common and effective method for this transformation is the use of an activated carboxylic acid derivative, such as an acyl chloride, which reacts readily with the alcohol.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-hydroxy-N-butylacetamide attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent elimination of a chloride ion yields the desired ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.
A plausible reaction scheme is as follows: Step 1: Synthesis of 2-hydroxy-N-butylacetamide
Step 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Potential Yield |
| 4-methylbenzoyl chloride | 2-hydroxy-N-butylacetamide | Dichloromethane (B109758) | Pyridine | Room Temp. | High |
| 4-methylbenzoic acid | 2-hydroxy-N-butylacetamide | Toluene | H₂SO₄ (cat.) | Reflux | Moderate |
Amidation Reactions for the Formation of this compound
An alternative conventional strategy focuses on the formation of the amide bond as the final key step. This approach necessitates the prior synthesis of an ester intermediate containing a suitable leaving group that can be displaced by n-butylamine. A common precursor for this type of reaction is an α-halo ester.
The synthesis would begin with the esterification of 4-methylbenzoic acid with a 2-haloethanol, such as 2-chloroethanol, to produce 2-chloroethyl 4-methylbenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with n-butylamine. The amine displaces the chloride, and subsequent acylation of a second equivalent of the amine would lead to the amide. A more direct approach would be the reaction of an activated ester with n-butylamine. For example, the reaction of an ester with an amine, often referred to as aminolysis, can be used to form amides.
A representative reaction scheme is: Step 1: Synthesis of an activated ester of 4-methylbenzoic acid
Step 2: Amidation with n-butylamine
This route, however, does not directly yield the target molecule. A more plausible amidation route would involve a different intermediate, as detailed in the multi-step synthesis section. Direct amidation of unactivated esters with amines is also a possibility, though it may require more forcing conditions or specific catalysts.
Multi-Step Synthesis Strategies for this compound
A robust and frequently employed strategy for molecules of this type involves a multi-step sequence that combines some of the principles of the previously mentioned routes. A particularly viable pathway is the reaction of a carboxylate salt with an α-halo amide. This method, a variation of the Williamson ether synthesis applied to esters
Advanced and Sustainable Synthetic Approaches
Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles, and the potential for straightforward automation and scale-up.
For the synthesis of this compound, a continuous flow process can be designed based on the Williamson-type ether synthesis pathway. In this setup, two separate streams of reactants are continuously pumped and mixed. The first stream would contain sodium 4-methylbenzoate dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). The second stream would consist of 2-chloro-N-butylacetamide, also in DMF.
These streams are introduced into a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil. The residence time within the reactor, which is a critical parameter for achieving high conversion, is precisely controlled by the length of the coil and the flow rate of the pumps. The reaction mixture exiting the reactor can then be directed to an in-line purification system or collected for subsequent work-up.
The scalability of this process is achieved by either extending the operational time of the flow system or by "numbering-up," which involves running multiple identical reactor systems in parallel. This approach avoids the challenges associated with scaling up batch reactors, such as issues with heat dissipation and mixing efficiency.
| Parameter | Value |
|---|---|
| Reactant A | Sodium 4-methylbenzoate (0.5 M in DMF) |
| Reactant B | 2-chloro-N-butylacetamide (0.5 M in DMF) |
| Flow Rate (each stream) | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 80 °C |
| Pressure | 5 bar |
| Hypothetical Yield | >95% |
Reaction Condition Optimization and Yield Enhancement
The optimization of reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, key parameters to consider are temperature, pressure, and the choice of solvent.
Impact of Temperature and Pressure on Synthesis Efficiency
Temperature is a critical variable in the synthesis of this compound. In the context of the Williamson-type synthesis, which proceeds via an SN2 mechanism, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as elimination, although this is less of a concern with primary halides like 2-chloro-N-butylacetamide. The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity.
Conversely, for a Steglich esterification approach, the reaction is typically conducted at or below room temperature. This is to prevent the 1,3-rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea, which would reduce the yield of the desired ester.
Pressure is a less critical parameter for this liquid-phase reaction under batch conditions. However, in a continuous flow setup, elevated pressure can be utilized to maintain the solvent in a liquid state at temperatures above its atmospheric boiling point, thereby enabling higher reaction rates in a superheated regime.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 50 | 12 | 65 |
| 60 | 8 | 78 |
| 70 | 5 | 89 |
| 80 | 3 | 94 |
| 90 | 3 | 92 (increased byproducts) |
Solvent Effects and Reaction Medium Selection
The choice of solvent plays a crucial role in the efficiency of the synthesis. For the Williamson-type synthesis, polar aprotic solvents are highly preferred. These solvents, such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are effective at solvating the sodium cation of the 4-methylbenzoate salt, which in turn increases the nucleophilicity of the carboxylate anion, leading to a faster reaction rate. Protic solvents, on the other hand, would solvate the carboxylate anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
For the Steglich esterification, a range of aprotic solvents can be employed, with dichloromethane (DCM) being a common choice. However, in line with green chemistry principles, alternative solvents such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) are increasingly being explored and have shown to be effective for this type of coupling reaction.
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 37 | 94 |
| Dimethyl sulfoxide (DMSO) | 47 | 92 |
| Acetonitrile | 36 | 85 |
| Acetone | 21 | 70 |
| Tetrahydrofuran (THF) | 7.5 | 55 |
Isolation and Purification Techniques for this compound
Following the completion of the reaction, a systematic isolation and purification protocol is necessary to obtain this compound in high purity. A typical work-up procedure would involve quenching the reaction mixture, followed by an extractive work-up. For instance, the reaction mixture can be diluted with a water-immiscible organic solvent, such as ethyl acetate, and washed with water to remove any unreacted sodium 4-methylbenzoate and other water-soluble impurities. If a Steglich esterification is performed, an acidic wash may be employed to remove the basic catalyst, followed by filtration to remove the dicyclohexylurea byproduct if DCC is used.
The crude product obtained after evaporation of the solvent is then subjected to further purification. Flash column chromatography is a highly effective technique for this purpose. Given the polarity of the target molecule, a silica (B1680970) gel stationary phase is appropriate, with a gradient elution system of hexane (B92381) and ethyl acetate to separate the product from any remaining starting materials or byproducts.
For the final purification step to obtain a highly pure, crystalline solid, recrystallization is often employed. The selection of an appropriate solvent or solvent system is crucial. Solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal. Potential recrystallization solvents for this compound could include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
| Technique | Description | Expected Outcome |
|---|---|---|
| Extractive Work-up | Washing the organic layer with aqueous solutions (water, brine) to remove water-soluble impurities. | Removal of salts and other polar impurities. |
| Flash Column Chromatography | Separation based on polarity using a silica gel column and a hexane/ethyl acetate eluent system. | Purity >95%. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. | High purity solid (>99%), suitable for analytical characterization. |
Advanced Spectroscopic and Structural Elucidation of 2 Butylamino 2 Oxoethyl 4 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
No published data were found for the high-resolution NMR spectroscopic analysis of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate.
Multidimensional NMR Studies (e.g., COSY, HSQC, HMBC, NOESY)
There are no available reports on multidimensional NMR studies such as COSY, HSQC, HMBC, or NOESY for this compound to elucidate its detailed structural connectivity and spatial proximities.
Solid-State NMR Investigations for Polymorphic Forms
No literature exists on the investigation of polymorphic forms of this compound using solid-state NMR spectroscopy.
Vibrational Spectroscopic Characterization (Infrared and Raman)
Specific infrared and Raman spectroscopic data for this compound are not available.
Detailed Band Assignments and Functional Group Analysis
Without experimental spectra, a detailed assignment of vibrational bands and a thorough functional group analysis for this compound cannot be performed.
Conformational Analysis via Vibrational Spectroscopy
There are no studies that utilize vibrational spectroscopy to perform a conformational analysis of this compound.
Mass Spectrometric Fragmentation Pathways and Isotopic Analysis
No information has been published regarding the mass spectrometric fragmentation pathways or isotopic analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound (C₁₄H₁₉NO₃), the theoretical exact mass would be calculated and compared against the experimentally determined value. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), would serve to unequivocally confirm the compound's elemental composition.
Interactive Data Table: HRMS Data (Note: The following table is a template. Experimental data is not currently available.)
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) would be employed to further elucidate the molecular structure of this compound. In an MS/MS experiment, the molecular ion (precursor ion) confirmed by HRMS is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure, allowing for the confirmation of its constituent parts, such as the butylamino, oxoethyl, and 4-methylbenzoate moieties. The specific bond cleavages observed would help to piece together the connectivity of the atoms within the molecule.
Interactive Data Table: Key MS/MS Fragmentation Data (Note: The following table is a template based on theoretical fragmentation. Experimental data is not currently available.)
X-ray Crystallographic Studies and Solid-State Architecture
X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules.
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
To conduct this analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be analyzed using single-crystal X-ray diffraction. The resulting data would allow for the unambiguous determination of the molecule's absolute configuration and provide precise measurements of all bond lengths and angles. This information is crucial for understanding the molecule's geometry and conformational preferences in the solid state.
Interactive Data Table: Crystallographic Data (Note: The following table is a template. Experimental data is not currently available.)
Supramolecular Interactions and Crystal Packing Motifs in this compound
The crystal structure would also reveal the nature of intermolecular forces that govern how the molecules pack together in the solid state. Of particular interest would be the potential for hydrogen bonding involving the N-H group of the amide and the carbonyl oxygen atoms. Other non-covalent interactions, such as van der Waals forces and potential π-π stacking between the benzoate (B1203000) rings, would also be analyzed. These supramolecular interactions are fundamental to the compound's physical properties, including its melting point and solubility.
Polymorphism and Co-crystallization Phenomena
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. A comprehensive study would involve screening for different polymorphs of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate.
Furthermore, co-crystallization studies could be explored. This involves crystallizing the target compound with a second, benign molecule (a "coformer") to create a new crystalline solid with potentially enhanced properties. Investigations in this area would screen for suitable coformers and analyze the resulting crystal structures to understand the new intermolecular interactions. To date, no studies on the polymorphism or co-crystallization of this compound have been reported.
Theoretical and Computational Chemistry Investigations of 2 Butylamino 2 Oxoethyl 4 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Properties
No published studies utilizing DFT to investigate the ground state properties of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate, such as optimized geometry, electronic energies, or frontier molecular orbitals (HOMO-LUMO), were found.
Ab Initio Methods for Advanced Electronic Structure Analysis
There is no available research that employs Ab Initio methods for a more advanced analysis of the electronic structure of this specific compound.
Molecular Electrostatic Potential (MEP) Mapping
A search for MEP mapping studies to identify the electrophilic and nucleophilic sites of this compound did not yield any results.
Conformational Landscape and Potential Energy Surface Analysis
Molecular Dynamics (MD) Simulations for Conformational Exploration
No literature was found detailing the use of MD simulations to explore the conformational space and dynamic behavior of this compound.
Identification and Characterization of Low-Energy Conformers
Consequently, without conformational analysis studies, there is no data available on the identification and characterization of the low-energy conformers of this molecule.
No Publicly Available Research Found for "this compound"
A comprehensive search for theoretical and computational chemistry investigations into the compound this compound has yielded no specific research articles or publicly available data. Consequently, the detailed analysis requested in the article outline cannot be provided at this time.
Extensive searches for scholarly articles, papers, and data in computational chemistry databases did not uncover any studies focused on the theoretical NMR chemical shift prediction, vibrational frequency calculations, or reaction mechanism modeling of this compound.
While research exists for other benzoate (B1203000) derivatives and compounds containing a butylamino group, these studies are not directly applicable to the specific molecular structure and properties of this compound. Adhering to the strict instructions to focus solely on the specified compound and to maintain scientific accuracy, no content for the requested sections and subsections can be generated.
Further investigation into this compound would require original theoretical and computational research to be conducted. Such research would involve the use of quantum chemical methods to predict its spectroscopic properties and to model its reactivity.
Due to a lack of publicly available scientific literature and detailed research findings specifically concerning the mechanistic studies and reactivity profiles of this compound, a comprehensive article on its hydrolysis, amidation, and transamidation reactions cannot be provided at this time.
Extensive searches for empirical data on the acid-catalyzed and base-catalyzed hydrolysis kinetics, the influence of solvent and temperature on its stability, and investigations into its amide bond formation and transamidation pathways have not yielded specific results for this particular compound.
General principles of organic chemistry suggest that as an ester with an amide functionality, this compound would undergo hydrolysis under both acidic and basic conditions to yield 4-methylbenzoic acid and 2-(butylamino)-2-oxoethanol. The ester linkage would be the primary site of cleavage. Similarly, it would likely participate in transamidation reactions, where the butylamino group could be exchanged with another amine. However, without specific experimental data, any discussion of reaction kinetics, mechanisms, and the influence of various factors would be purely speculative and not grounded in scientific evidence.
Further empirical research and publication in peer-reviewed journals are required to elucidate the specific chemical behaviors of this compound.
Mechanistic Studies and Reactivity Profiles of 2 Butylamino 2 Oxoethyl 4 Methylbenzoate
Substitution Reactions Involving 2-(Butylamino)-2-oxoethyl 4-methylbenzoate
The reactivity of this compound in substitution reactions is governed by the presence of several functional groups: the ester, the amide, and the aromatic ring. These sites offer opportunities for both nucleophilic and electrophilic attacks, leading to a diverse range of potential products.
Nucleophilic Substitution Patterns
Nucleophilic substitution reactions on this compound can primarily occur at two positions: the carbonyl carbon of the ester and the carbonyl carbon of the amide. The susceptibility of these sites to nucleophilic attack is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, respectively.
Table 1: Predicted Nucleophilic Substitution Reactions
| Nucleophile | Reaction Site | Predicted Product | Reaction Conditions |
|---|---|---|---|
| Hydroxide (OH⁻) | Ester carbonyl | 4-Methylbenzoic acid and 2-(Butylamino)-2-oxoethanol | Basic hydrolysis |
| Alkoxide (RO⁻) | Ester carbonyl | Transesterification product and 2-(Butylamino)-2-oxoethanol | Basic conditions |
| Amine (R'NH₂) | Ester carbonyl | N-Substituted 4-methylbenzamide (B193301) and 2-(Butylamino)-2-oxoethanol | Neutral or slightly basic |
The ester linkage is generally more susceptible to nucleophilic attack than the amide linkage due to the better leaving group ability of the alcohol portion compared to the amine portion. However, under forcing conditions, the amide bond can also undergo nucleophilic substitution.
Electrophilic Substitution Patterns
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Electrophile | Predicted Position of Substitution | Predicted Product |
|---|---|---|
| NO₂⁺ (Nitration) | Ortho to the methyl group | 2-(Butylamino)-2-oxoethyl 3-nitro-4-methylbenzoate |
| Br₂/FeBr₃ (Bromination) | Ortho to the methyl group | 2-(Butylamino)-2-oxoethyl 3-bromo-4-methylbenzoate |
Cyclization, Rearrangement, and Oxidation/Reduction Pathways
Beyond simple substitution reactions, this compound has the potential to undergo more complex transformations, including cyclization, rearrangement, and redox reactions.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization could potentially be induced under specific conditions. For instance, deprotonation of the amide nitrogen followed by an intramolecular nucleophilic attack on the ester carbonyl could, in principle, lead to a five-membered ring system. However, the formation of such a strained ring would likely require specific catalysts or reaction conditions to be feasible.
Molecular Rearrangement Processes
Certain molecular rearrangements, such as the Hofmann, Curtius, or Lossen rearrangements, could be envisioned if the amide functionality were to be appropriately modified. For example, conversion of the amide to a derivative with a good leaving group on the nitrogen atom could initiate a rearrangement to form an isocyanate intermediate.
Redox Chemistry and Associated Mechanisms
The oxidation and reduction of this compound can target different parts of the molecule.
Oxidation: The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Reduction: The ester and amide carbonyl groups can be reduced. As indicated in Table 1, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester to an alcohol and the amide to an amine.
Table 3: Predicted Redox Reactions
| Reagent | Reaction Type | Functional Group Targeted | Product |
|---|---|---|---|
| KMnO₄, heat | Oxidation | Aromatic methyl group | 2-(Butylamino)-2-oxoethyl 4-carboxybenzoate |
| LiAlH₄ | Reduction | Ester and Amide | (4-Methylphenyl)methanol and N-butylethane-1,2-diamine |
Derivatives and Analogues of 2 Butylamino 2 Oxoethyl 4 Methylbenzoate: Synthesis and Structure Reactivity Relationships
Design and Synthesis of Structural Analogues
The synthesis of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate and its derivatives can be approached through several established synthetic methodologies. A plausible route involves the esterification of 4-methylbenzoic acid with a 2-halo-N-butylacetamide or, alternatively, the amidation of a 2-(4-methylbenzoyloxy)acetic acid derivative. The design of structural analogues focuses on systematically modifying different parts of the molecule to probe and understand the chemical space.
A general synthetic approach for related compounds involves the reaction of substituted sodium benzoates with chloroacetic acid amide in a solvent like dimethylformamide. researchgate.net For the synthesis of more complex analogues, multi-component reactions, such as the Ugi reaction, could be employed, reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate diverse structures. researchgate.net
Modifications on the Butylamino Moiety
The N-butyl group of the amide functionality presents a key site for structural modification to investigate its influence on the compound's properties and reactivity. These modifications can range from simple homologation to more complex cyclic and functionalized derivatives.
Chain Length Variation: The n-butyl group can be replaced with shorter (methyl, ethyl, propyl) or longer (pentyl, hexyl) alkyl chains. This systematic variation allows for the study of the effect of chain length on steric hindrance and lipophilicity. The synthesis of these analogues would typically involve the reaction of 2-chloroacetyl chloride with the corresponding primary amine to form the N-alkyl-2-chloroacetamide, followed by reaction with the sodium salt of 4-methylbenzoic acid.
Branching: Introducing branching on the alkyl chain, such as isobutyl, sec-butyl, or tert-butyl groups, can significantly alter the steric environment around the amide nitrogen. The synthesis would follow a similar path, starting with the appropriately branched primary amine.
Cyclic Analogues: The butylamino group can be replaced with cycloalkylamino moieties like cyclopropyl-, cyclobutyl-, cyclopentyl-, or cyclohexylamino groups. These modifications restrict the conformational flexibility of the N-substituent.
Functionalization: Introduction of functional groups onto the alkyl chain, such as hydroxyl, alkoxy, or halo groups, can modulate the electronic properties and potential for hydrogen bonding. For example, N-(4-hydroxybutyl)-2-chloroacetamide could be used as a precursor.
Table 1: Examples of Modifications on the Butylamino Moiety
| Modification Type | Example Substituent | Synthetic Precursor |
|---|---|---|
| Chain Length | Ethyl | Ethanamine |
| Branching | Isobutyl | 2-Methylpropan-1-amine |
| Cycloalkylation | Cyclohexyl | Cyclohexanamine |
Variations within the 4-Methylbenzoate Ester Group
The 4-methylbenzoate portion of the molecule offers numerous possibilities for modification to study electronic and steric effects on the reactivity of the ester and the molecule as a whole.
Positional Isomerism of the Methyl Group: The methyl group can be moved to the ortho (2-methyl) or meta (3-methyl) positions of the benzoate (B1203000) ring. This allows for the investigation of how the substituent's position influences reactivity, particularly the steric hindrance in the case of the ortho-isomer.
Alkyl Group Homologation: The methyl group can be replaced by other alkyl groups such as ethyl, propyl, or isopropyl to study the effect of increasing steric bulk at the para position.
Electronic Modifications: Replacing the methyl group with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) or electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halo (F, Cl, Br) can significantly alter the electronic properties of the benzoate ring. The synthesis of these analogues would start from the corresponding substituted benzoic acids. nih.gov
Table 2: Examples of Variations on the 4-Methylbenzoate Group
| Modification Type | Example Substituent | Starting Material |
|---|---|---|
| Positional Isomerism | 2-Methyl | 2-Methylbenzoic acid |
| Alkyl Homologation | 4-Ethyl | 4-Ethylbenzoic acid |
| Electron-Donating | 4-Methoxy | 4-Methoxybenzoic acid |
Isosteric and Bioisosteric Replacements in Chemical Contexts
Isosteric and bioisosteric replacements involve substituting atoms or groups of atoms with others that have similar size, shape, and electronic properties. This strategy is crucial in medicinal chemistry for optimizing compounds but is also valuable in understanding fundamental chemical reactivity.
Ester Group Replacement: The ester linkage (-COO-) can be replaced by other groups. For instance, a reverse ester (-OOC-) or an amide linkage (-CONH-) could be considered. The synthesis of an amide isostere would involve reacting 4-methylbenzoyl chloride with 2-amino-N-butylacetamide.
Amide Group Replacement: The amide group (-CONH-) is a key functional group. It can be replaced with a reverse amide (-NHCO-), a thioamide (-CSNH-), or other bioisosteres. Amides are known to act as hydrogen bond donors and acceptors, and replacing them can probe the importance of these interactions in chemical transformations. drugdesign.org
Ring System Replacements: The phenyl ring of the benzoate moiety could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to investigate the effect of heteroatoms on the electronic distribution and reactivity of the molecule.
Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations
Structure-reactivity relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity in various chemical transformations. For this compound and its analogues, SAR studies would focus on how structural modifications influence the kinetics and selectivity of reactions involving the ester and amide functionalities.
Influence of Substituents on Reaction Kinetics and Selectivity
The rate and outcome of chemical reactions, such as hydrolysis of the ester or amide bond, are highly dependent on the nature of the substituents present in the molecule.
Kinetics of Hydrolysis: The rate of hydrolysis of the ester group would be significantly influenced by the electronic nature of the substituent on the benzoate ring. Electron-withdrawing groups at the para-position are expected to increase the rate of nucleophilic attack on the ester carbonyl carbon by stabilizing the resulting carboxylate anion, thus accelerating hydrolysis. libretexts.org Conversely, electron-donating groups would decrease the rate of hydrolysis.
Reaction Selectivity: In molecules with multiple reactive sites, substituents can direct the reaction to a specific site. For example, in the case of C-H activation reactions on the butyl chain, the presence of electron-withdrawing functional groups can deactivate neighboring C-H bonds, favoring reactions at more electron-rich, distal positions. acs.orgacs.org
Table 3: Predicted Relative Rates of Ester Hydrolysis for Substituted Analogues
| Substituent at para-position | Electronic Effect | Predicted Relative Rate of Hydrolysis |
|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Fastest |
| -Cl | Weak Electron-Withdrawing | Faster |
| -H | Neutral | Reference |
| -CH₃ | Weak Electron-Donating | Slower |
Electronic and Steric Effects of Structural Modifications
The electronic and steric properties of a molecule are fundamental to its reactivity.
Electronic Effects: As discussed, the electronic nature of substituents on the aromatic ring plays a crucial role. The acidity of the corresponding benzoic acids, which correlates with the reactivity of their esters, is a good indicator of these effects. Electron-withdrawing groups increase the acidity of benzoic acids, while electron-donating groups decrease it. libretexts.orgresearchgate.net This trend is directly applicable to the reactivity of the ester group in the target molecule. For the amide portion, electronic effects on the nitrogen substituent can also influence its reactivity, though often to a lesser extent than the carbonyl side.
Steric Effects: Steric hindrance can significantly impact reaction rates. For instance, increasing the bulkiness of the N-alkyl group (e.g., from n-butyl to tert-butyl) would likely decrease the rate of reactions involving the amide nitrogen or the adjacent carbonyl group due to increased steric shielding. Similarly, an ortho-substituent on the benzoate ring, regardless of its electronic nature, often increases the rate of ester hydrolysis due to steric strain relief in the transition state, a phenomenon known as the ortho-effect. libretexts.org The pattern of amide formation in related N-benzyl-substituted anilines has been shown to be influenced by the steric and electronic effects of their aromatic substituents. nih.gov
Advanced Chemical Applications and Role of 2 Butylamino 2 Oxoethyl 4 Methylbenzoate in Chemical Systems
Utility as a Building Block or Intermediate in Organic Synthesis
The presence of multiple reactive sites within 2-(butylamino)-2-oxoethyl 4-methylbenzoate makes it a potentially valuable intermediate in the field of organic synthesis. The ester and amide functionalities, in particular, serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks.
Precursor in Complex Organic Molecule Synthesis
As a bifunctional molecule, this compound can be envisioned as a precursor for a range of more elaborate organic structures. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with various alcohols. The amide group, while generally less reactive, can also be subjected to hydrolysis under more forcing conditions or participate in reactions at the nitrogen atom after deprotonation. The aromatic ring can undergo electrophilic substitution reactions, further adding to the molecular complexity.
Role in Heterocyclic Compound Construction
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups within this compound provide several avenues for its incorporation into heterocyclic systems. For example, the ester functionality could be converted into a hydrazide, which is a common precursor for the synthesis of various heterocycles such as pyrazoles, oxadiazoles, and triazoles.
Furthermore, the amide portion of the molecule can be a key component in cyclization reactions. Depending on the reaction partners, the nitrogen and carbonyl carbon of the amide, as well as the adjacent methylene (B1212753) group, could all participate in the formation of a new ring system. The synthesis of novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides highlights the importance of the amide linkage in constructing complex molecules with potential biological activity. nih.gov
Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structural features of this compound, particularly its ability to act as both a hydrogen bond donor and acceptor, make it an interesting candidate for studies in this field.
Hydrogen Bonding Networks and Self-Assembly Processes
The amide group in this compound is a classic motif for the formation of strong and directional hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This dual functionality can lead to the formation of well-ordered, one-dimensional chains or more complex two- and three-dimensional networks through self-assembly. The ester carbonyl group can also participate as a hydrogen bond acceptor, providing additional possibilities for intermolecular association. The interplay of these hydrogen bonding interactions, along with weaker van der Waals forces from the butyl chain and the aromatic ring, could lead to the formation of liquid crystalline phases or other organized soft materials.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. nih.govnih.govthno.orgmdpi.com While this compound is unlikely to act as a traditional host for other molecules due to its relatively small size and lack of a pre-organized cavity, it could potentially function as a guest, binding to larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. nih.govnih.gov The aromatic ring could be encapsulated within the hydrophobic cavity of a cyclodextrin, for example, while the butylamino and ester groups could interact with the rim of the host molecule. Such interactions are fundamental to processes like drug delivery and chemical sensing.
Catalysis and Ligand Design
The application of this compound in catalysis is not a well-explored area. For it to function as a ligand in transition metal catalysis, it would likely require modification to incorporate stronger coordinating atoms, such as phosphorus or sulfur, or to create a chelating structure. However, the existing oxygen and nitrogen atoms could potentially coordinate to certain metal centers, although likely with weak affinity.
The design of molecules for specific catalytic applications is a highly active area of research. While there is no direct evidence of this compound being used in this context, the principles of ligand design could be applied to modify its structure for such purposes. For instance, incorporating this molecule into a larger framework could lead to new ligands with tailored steric and electronic properties.
Applications as a Ligand in Metal-Mediated Catalysis
There are no available scientific studies or patents detailing the use of this compound as a ligand in metal-mediated catalysis. The molecule contains potential coordination sites—specifically the amide and ester carbonyl oxygens and the amide nitrogen—which could theoretically chelate to a metal center. However, no research has been published that explores this potential, characterizes the resulting metal complexes, or evaluates their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. Consequently, no data on reaction yields, turnover numbers, or substrate scopes involving this specific compound as a ligand can be provided.
Exploration in Organocatalytic Systems
An extensive search of chemical literature did not yield any studies where this compound is employed as an organocatalyst. The presence of a secondary amide group provides a hydrogen-bond-donating N-H moiety and hydrogen-bond-accepting carbonyls, which are features often exploited in organocatalysis to activate substrates. Despite this structural feature, no research has been documented that investigates its efficacy in catalyzing reactions such as aldol (B89426) additions, Michael reactions, or asymmetric transformations. Therefore, information regarding its catalytic mechanism, efficiency, or applicability in organocatalytic systems is not available.
Potential in Advanced Functional Materials (Non-Biological Focus)
Similar to its applications in catalysis, the role of this compound in the field of advanced functional materials is currently undocumented in peer-reviewed literature. The potential for a molecule to serve as a building block for materials depends on its chemical reactivity and resulting physical properties, for which no data exists for this specific compound.
Monomeric Units in Polymer Chemistry
There is no evidence in the scientific literature of this compound being used as a monomeric unit in polymer synthesis. The molecule does not possess typical polymerizable functional groups, such as vinyl groups for addition polymerization or difunctional reactive sites (e.g., diol, diacid, diamine) for condensation polymerization. While it could theoretically be chemically modified to be incorporated into a polymer backbone or as a pendant group, no studies have reported such modifications or the properties of any resulting polymers. As such, no data on polymerization reactions, molecular weights, or thermal properties of polymers derived from this compound can be presented.
Components in Optoelectronic or Responsive Materials
The investigation of this compound for use in optoelectronic or responsive materials has not been reported. The compound contains a 4-methylbenzoate (p-toluate) aromatic system, which imparts basic chromophoric properties (UV absorption). However, it lacks the extended π-conjugated systems typically associated with materials designed for advanced optoelectronic applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. No studies have been published that characterize its photophysical properties (e.g., absorption/emission spectra, quantum yield) or its potential integration into responsive material systems.
Future Directions and Emerging Research Avenues for 2 Butylamino 2 Oxoethyl 4 Methylbenzoate
Unexplored Synthetic Methodologies and Sustainable Production Routes
Currently, there are no established synthetic methodologies specifically for 2-(Butylamino)-2-oxoethyl 4-methylbenzoate in the public domain. Future research would need to commence with the fundamental development of viable synthetic pathways. Initial efforts would likely focus on classical esterification and amidation reactions. A plausible, yet untested, approach would involve a two-step process: first, the esterification of 4-methylbenzoic acid with a suitable 2-haloacetyl precursor, followed by the nucleophilic substitution of the halogen with n-butylamine to form the final amide bond.
A key area for future investigation will be the development of sustainable and efficient production routes. This could involve exploring green chemistry principles such as the use of non-toxic solvents, catalytic methods to minimize waste, and atom-economical reaction designs. The table below outlines potential areas of exploration for sustainable synthesis.
| Research Avenue | Potential Methodologies | Objectives |
| Catalysis | Biocatalysis (e.g., using lipases or proteases), organocatalysis, metal-based catalysis. | Increase reaction efficiency, reduce energy consumption, and improve selectivity under mild conditions. |
| Green Solvents | Supercritical fluids (e.g., scCO₂), ionic liquids, deep eutectic solvents, water-based systems. | Minimize the use of volatile and hazardous organic solvents. |
| Flow Chemistry | Continuous flow reactors. | Enhance reaction control, improve safety, and allow for easier scalability. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduce reaction times and potentially improve yields. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetics
Once a synthetic route is established, the application of advanced spectroscopic techniques will be crucial for reaction optimization and understanding the underlying kinetics. Real-time monitoring can provide invaluable insights into reaction mechanisms, identify transient intermediates, and help to precisely control reaction parameters. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the consumption of reactants and the formation of products in real-time. This data would be instrumental in developing robust and scalable synthetic protocols.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Discovery of Novel Reactivity and Unconventional Reaction Pathways
The unique combination of an ester and a secondary amide functional group within the same molecule suggests that this compound may exhibit novel and interesting reactivity. Future research could explore its behavior under a variety of reaction conditions, such as in the presence of strong acids, bases, or transition metal catalysts. Investigations into its potential as a monomer for polymerization, its susceptibility to intramolecular cyclization, or its utility as a precursor for more complex molecular architectures could uncover unconventional reaction pathways and expand its synthetic utility.
Exploration in New Frontiers of Chemical Material Design
The structural motifs present in this compound, namely the aromatic ring, the ester linkage, and the amide group, are all common features in a wide range of functional materials. This suggests that the compound, or derivatives thereof, could find applications in various areas of material science. For instance, the presence of the amide group could promote hydrogen bonding, which is a key interaction in the formation of self-assembling materials and liquid crystals. The aromatic ring could be functionalized to tune the electronic properties of the molecule, potentially leading to applications in organic electronics.
Open Questions and Challenges in the Research of this compound
The research landscape for this compound is essentially a blank slate, presenting both a significant challenge and a unique opportunity. The primary open question is the very existence and stability of the compound. Once synthesized and characterized, a host of other questions will arise, including:
What are its fundamental physicochemical properties (e.g., melting point, solubility, spectral data)?
What is its three-dimensional molecular structure and conformational landscape?
Does it exhibit any interesting photophysical or electronic properties?
Does it possess any biological activity?
Can it be incorporated into polymeric structures to create novel materials?
The main challenge will be to initiate research on a compound with no prior literature to build upon. This will require a dedicated and systematic approach to its synthesis, purification, and characterization before any of the more advanced research directions can be pursued.
Q & A
Q. What are the optimized synthetic routes for preparing 2-(Butylamino)-2-oxoethyl 4-methylbenzoate with high purity?
Methodological Answer: A validated synthesis protocol involves reacting 4-methylbenzoic acid with 2-bromo-1-(butylamino)ethanone in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent at room temperature. The reaction mixture is stirred for 2–4 hours, followed by filtration and recrystallization from ethanol to yield needle-shaped crystals (≥90% purity). Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane) can further enhance purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure using SHELXL software for refinement (e.g., space group determination, hydrogen bonding networks) .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1730 cm⁻¹, amide N-H stretch at ~3300 cm⁻¹). Use ¹H/¹³C NMR to verify substituents (e.g., aromatic protons at δ 7.2–8.0 ppm, butyl chain protons at δ 0.9–1.6 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ peak at m/z 294.3) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
Methodological Answer: Intermolecular hydrogen bonds (e.g., between the amide N-H and ester carbonyl groups) stabilize the crystal lattice, as observed in analogous 4-methylbenzoate derivatives. These interactions can affect solubility and melting point. Use Mercury software to visualize packing diagrams and calculate void volumes for solubility predictions .
Q. What experimental strategies are recommended for evaluating its biological activity?
Methodological Answer:
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) with positive controls (e.g., doxorubicin). Include dose-response curves and statistical validation (p < 0.05) .
- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. Optimize incubation times and substrate concentrations to minimize false positives .
Q. How can researchers address discrepancies in reported toxicity data for structurally related compounds?
Methodological Answer:
Q. What methodologies are suitable for studying metabolic pathways of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) products .
- Stable isotope labeling : Synthesize a deuterated analog to track metabolic fate in vivo .
Q. How can stereochemical effects be investigated if chiral centers are present?
Methodological Answer:
Q. What computational tools can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., COX-2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
